molecular formula C21H20N2O7S B2471969 methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate CAS No. 476367-00-7

methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate

Cat. No.: B2471969
CAS No.: 476367-00-7
M. Wt: 444.46
InChI Key: RAQSGODDORYBRV-UHFFFAOYSA-N
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Description

Methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Thiophene Ring Construction: The thiophene ring is synthesized through a series of reactions, including halogenation and subsequent coupling reactions.

    Amide Bond Formation: The amide bond is formed by reacting the thiophene derivative with an appropriate amine, such as 2-(2,5-dioxopyrrolidin-1-yl)acetamide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzodioxole moiety.

    Reduction: Reduction reactions can target the amide and ester functional groups, converting them to their respective alcohols and amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding to specific sites, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-benzodioxol-5-yl)-2-oxiranecarboxylate
  • (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate

Uniqueness

Compared to similar compounds, methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4-methylthiophene-3-carboxylate stands out due to its combination of a benzodioxole moiety, a thiophene ring, and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S/c1-11-15(8-12-3-4-13-14(7-12)30-10-29-13)31-20(19(11)21(27)28-2)22-16(24)9-23-17(25)5-6-18(23)26/h3-4,7H,5-6,8-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQSGODDORYBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)CCC2=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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